molecular formula C8H14O B8334212 2-Isopropylpent-4-enal

2-Isopropylpent-4-enal

Cat. No. B8334212
M. Wt: 126.20 g/mol
InChI Key: UCENWOFPTQSUNH-UHFFFAOYSA-N
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Patent
US07947738B2

Procedure details

Dimethyl sulfoxide (18.70 mL, 263.3 mmol) was added dropwise over 15 minutes to a dichloromethane (290 mL) solution of oxalic acid chloride (17.30 g, 136.3 mmol) cooled to −78° C., and the mixture was then stirred at −78° C. for 15 minutes. Subsequently, a dichloromethane (75 mL) solution of 2-isopropylpent-4-en-1-ol (11.30 g, 88.1 mmol) was added dropwise thereto over 30 minutes, and the mixture was stirred at −78° C. for 1 hour. Triethylamine (62.40 g, 616.7 mmol) was added dropwise thereto over 5 minutes, and the mixture was then stirred at room temperature for 2 hours. The mixture was neutralized with 2 N hydrochloric acid (320 mL). The organic layer was dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to obtain a yellow oil substance as a mixture containing the compound of interest. This compound was used in the next reaction without being further purified.
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Name
2-isopropylpent-4-en-1-ol
Quantity
11.3 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH:11]([CH:14]([CH2:17][CH:18]=[CH2:19])[CH2:15][OH:16])([CH3:13])[CH3:12].C(N(CC)CC)C.Cl>ClCCl>[CH:11]([CH:14]([CH2:17][CH:18]=[CH2:19])[CH:15]=[O:16])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
18.7 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
290 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
62.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
320 mL
Type
reactant
Smiles
Cl
Step Four
Name
2-isopropylpent-4-en-1-ol
Quantity
11.3 g
Type
reactant
Smiles
C(C)(C)C(CO)CC=C
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was then stirred at room temperature for 2 hours
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil substance as a mixture
ADDITION
Type
ADDITION
Details
containing the compound of interest
CUSTOM
Type
CUSTOM
Details
This compound was used in the next reaction

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)C(C=O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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